

Unveiling the Electronic Landscape of 2-Cyanoisonicotinamide: A Theoretical and Computational Guide

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Compound of Interest

Compound Name: 2-Cyanoisonicotinamide

Cat. No.: B1358638

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Molecular Scaffold

2-Cyanoisonicotinamide, a seemingly unassuming heterocyclic compound, has garnered significant attention in the realm of medicinal chemistry and materials science. Its unique electronic architecture, characterized by the interplay of a pyridine ring, a cyano group, and a carboxamide moiety, bestows upon it a remarkable versatility. This guide delves into the theoretical and computational underpinnings of **2-Cyanoisonicotinamide**, providing a comprehensive exploration of its electronic, spectroscopic, and structural properties. By understanding these fundamental characteristics, researchers can unlock its full potential in the rational design of novel therapeutics and functional materials. A notable application of **2-Cyanoisonicotinamide** is its use in a biocompatible click reaction with N-terminal cysteine residues to facilitate the rapid synthesis of macrocyclic peptides.^{[1][2][3][4][5][6][7][8]} This approach has been successfully employed to generate potent peptide inhibitors of the Zika virus protease.^{[1][2][3][4][5][6][7][8]}

I. Computational Methodologies: The Quantum Mechanical Lens

To dissect the intricate properties of **2-Cyanoisonicotinamide**, a robust computational approach is paramount. Density Functional Theory (DFT) has emerged as a powerful and widely adopted method for such investigations, offering a balance between accuracy and computational cost.^{[9][10]}

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the essential steps for performing a comprehensive computational analysis of **2-Cyanoisonicotinamide**.

1. Geometry Optimization:

- **Objective:** To determine the most stable three-dimensional conformation of the molecule.
- **Method:** Employ a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).^[9] The choice of functional and basis set is crucial for obtaining accurate results and should be validated against experimental data where possible.
- **Software:** Gaussian, ORCA, or other quantum chemistry packages.
- **Output:** Optimized Cartesian coordinates, total energy, and vibrational frequencies. A key validation step is to ensure the absence of imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.

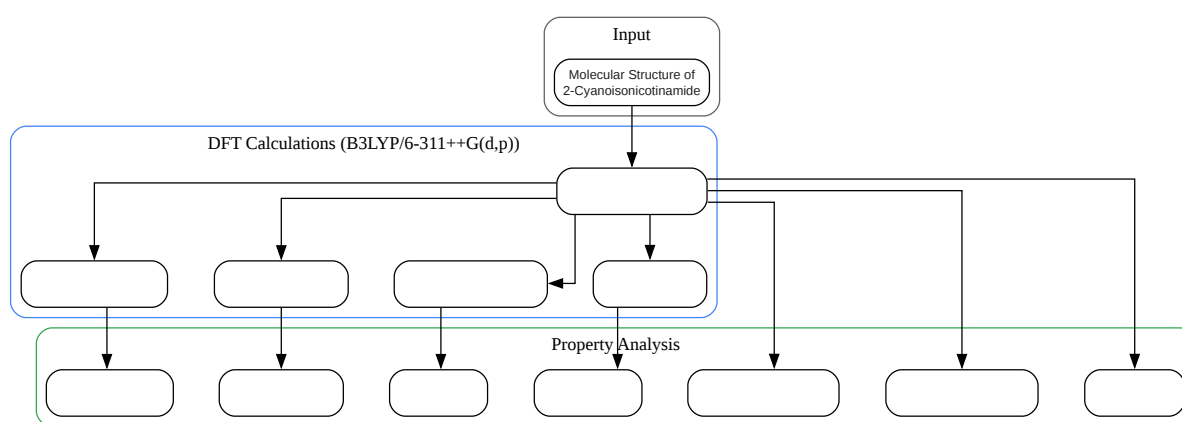
2. Spectroscopic Property Prediction:

- **Objective:** To simulate and analyze the vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
- **Method:**
- **Vibrational Spectra:** Perform a frequency calculation on the optimized geometry. The resulting vibrational modes can be assigned to specific molecular motions.
- **UV-Vis Spectra:** Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.
- **NMR Spectra:** Employ the Gauge-Including Atomic Orbital (GIAO) method to predict the chemical shifts of ^1H and ^{13}C nuclei.
- **Causality:** By comparing the simulated spectra with experimental data, one can validate the accuracy of the computational model and gain a deeper understanding of the structure-property relationships.

3. Electronic Property Analysis:

- Objective: To investigate the electronic structure, reactivity, and intermolecular interaction potential.
- Methods:
- Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's chemical reactivity and kinetic stability.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) A small HOMO-LUMO gap suggests high reactivity.[\[9\]](#)[\[12\]](#)
- Molecular Electrostatic Potential (MEP) Mapping: The MEP illustrates the charge distribution around the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.
- Non-Linear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β_0) can be calculated to assess the NLO response of the molecule. Materials with significant NLO properties have applications in optoelectronics.[\[21\]](#)[\[22\]](#)

Diagram: Computational Workflow for **2-Cyanoisonicotinamide** Analysis



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Caption: A streamlined workflow for the computational analysis of **2-Cyanoisonicotinamide** using DFT.

II. Structural and Spectroscopic Characterization

The optimized molecular structure of **2-Cyanoisonicotinamide** provides the foundation for understanding its properties. Key structural parameters, such as bond lengths and angles, can be extracted from the output of the geometry optimization.

Table 1: Selected Calculated Structural Parameters of 2-Cyanoisonicotinamide

Parameter	Bond/Angle	Value (Å/°)
Bond Length	C-C (ring)	~1.39
C-N (ring)	~1.34	
C-C≡N	~1.44	
C≡N	~1.16	
C-C(O)NH ₂	~1.51	
C=O	~1.23	
C-NH ₂	~1.36	
Bond Angle	C-C-C (ring)	~118-121
C-N-C (ring)	~117	
C-C-C≡N	~178	
C-C-C(O)NH ₂	~120	
O=C-NH ₂	~122	

Note: These are representative values and may vary slightly depending on the computational method used.

Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Computational vibrational spectroscopy is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra.^{[23][24][25]} The calculated vibrational frequencies and their corresponding assignments provide a detailed picture of the molecular dynamics.

Table 2: Key Calculated Vibrational Frequencies and Assignments for 2-Cyanoisonicotinamide

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
~3400-3500	N-H stretch	Asymmetric and symmetric stretching of the amide group
~3100-3200	C-H stretch	Aromatic C-H stretching in the pyridine ring
~2230	C≡N stretch	Characteristic stretching of the cyano group
~1680	C=O stretch	Amide I band, primarily C=O stretching
~1600	N-H bend	Amide II band, N-H bending and C-N stretching
~1400-1600	C=C/C=N stretch	Ring stretching modes of the pyridine ring

III. Electronic Properties and Chemical Reactivity

The electronic properties of **2-Cyanoisonicotinamide** govern its reactivity and potential applications. HOMO-LUMO analysis and MEP mapping are indispensable tools for elucidating these characteristics.

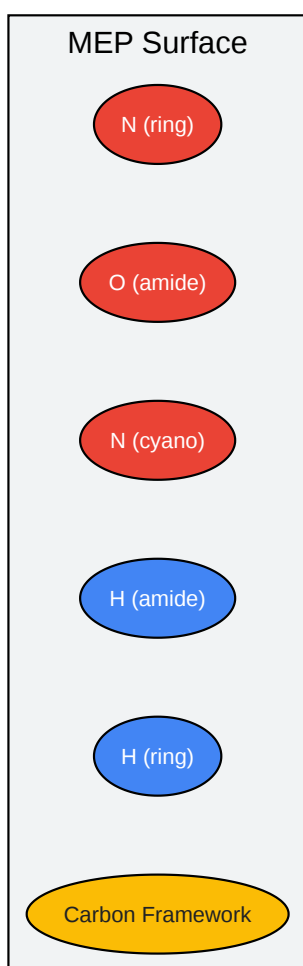
Frontier Molecular Orbitals: The Epicenter of Reactivity

The distribution of the HOMO and LUMO provides a visual representation of the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Diagram: HOMO and LUMO Distribution of **2-Cyanoisonicotinamide**

Mainly distributed over the pyridine ring and cyano group

Predominantly localized on the pyridine ring and amide group



Negative Potential (Electron-rich) Neutral Potential Positive Potential (Electron-poor)

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